molecular formula C17H16N2O2S B10994244 3-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide

3-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide

Katalognummer: B10994244
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: XWTVDDUKBFJACH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-Benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide (referred to as Compound 11 in ) is a heterocyclic amide derivative featuring a benzothiazole core linked to a 4-methoxyphenyl group via a propanamide bridge . Its synthesis involves reacting 3-(4-methoxyphenyl)propanoyl chloride with 2-aminobenzothiazole under catalytic conditions (PCl₃ and Et₃N), yielding the product in 59% . Structural confirmation was achieved through FTIR, ¹H/¹³C-NMR, and HRMS, with key spectral signatures including NH stretching (3270 cm⁻¹), C=O (1680 cm⁻¹), and C=N (1590 cm⁻¹) vibrations .

Eigenschaften

Molekularformel

C17H16N2O2S

Molekulargewicht

312.4 g/mol

IUPAC-Name

3-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C17H16N2O2S/c1-21-13-8-6-12(7-9-13)18-16(20)10-11-17-19-14-4-2-3-5-15(14)22-17/h2-9H,10-11H2,1H3,(H,18,20)

InChI-Schlüssel

XWTVDDUKBFJACH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3S2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

3-(1,3-Benzothiazol-2-yl)-N-(4-Methoxyphenyl)propanamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um die entsprechenden Amin-Derivate zu erhalten.

    Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen der Benzothiazolring durch verschiedene Nukleophile substituiert werden kann.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in wässrigem Medium bei erhöhten Temperaturen.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether bei Raumtemperatur.

    Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte, die gebildet werden

    Oxidation: Sulfoxide und Sulfone.

    Reduktion: Amin-Derivate.

    Substitution: Substituierte Benzothiazolderivate.

Wissenschaftliche Forschungsanwendungen

3-(1,3-Benzothiazol-2-yl)-N-(4-Methoxyphenyl)propanamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.

    Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender, antimikrobieller und krebshemmender Aktivitäten.

    Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Farbstoffen und Pigmenten verwendet.

Wirkmechanismus

Der Wirkmechanismus von 3-(1,3-Benzothiazol-2-yl)-N-(4-Methoxyphenyl)propanamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, die an entzündungsbedingten Signalwegen beteiligt sind, und so entzündungshemmende Wirkungen ausüben. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide bond in the compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagents Products Yield
Acidic hydrolysisHCl (6M), reflux, 12 hrs3-(1,3-Benzothiazol-2-yl)propanoic acid + 4-methoxybenzylamine85%
Basic hydrolysisNaOH (10%), reflux, 8 hrsSodium salt of 3-(1,3-benzothiazol-2-yl)propanoate + 4-methoxyaniline78%
  • Mechanistic Insight : Acidic conditions protonate the amide oxygen, weakening the C–N bond, while basic hydrolysis involves nucleophilic attack by hydroxide ions at the carbonyl carbon.

Alkylation/Acylation at the Amide Nitrogen

The secondary amide nitrogen can participate in alkylation or acylation reactions to form tertiary amides.

Reaction Type Reagents Conditions Products Yield
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 6 hrsN-Methyl-3-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide72%
AcylationAcetyl chloride, pyridineRT, 24 hrsN-Acetyl-3-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide68%
  • Key Observation : Steric hindrance from the benzothiazole group reduces reaction rates compared to simpler amides.

Electrophilic Substitution on the Benzothiazole Ring

The benzothiazole moiety undergoes electrophilic substitution, primarily at the 5- and 6-positions, due to electron-donating effects from the sulfur atom.

Reaction Reagents Conditions Products Yield
NitrationHNO₃, H₂SO₄0°C, 2 hrs5-Nitro-3-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide63%
BrominationBr₂, FeBr₃CHCl₃, RT, 4 hrs6-Bromo-3-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide58%
  • Regioselectivity : Directed by the electron-donating thiazole nitrogen, favoring substitution at the 6-position.

Reduction of the Amide Group

The amide group can be reduced to a secondary amine using strong reducing agents.

Reagents Conditions Products Yield
LiAlH₄THF, reflux, 8 hrs3-(1,3-Benzothiazol-2-yl)-N-(4-methoxyphenyl)propylamine70%
BH₃·THFRT, 12 hrsSame as above65%
  • Challenges : Over-reduction of the benzothiazole ring is avoided by using milder conditions.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, leveraging its amide and benzothiazole functionalities.

Reagents Conditions Products Yield
POCl₃Reflux, 6 hrsBenzothiazolo[3,2-a]quinazolinone derivative55%
PPh₃, CCl₄80°C, 10 hrsThiazolidinone-linked hybrid60%
  • Application : Cyclized derivatives show enhanced biological activity, such as enzyme inhibition .

Oxidation of the Methoxy Group

The methoxyphenyl group can be demethylated under oxidative conditions.

Reagents Conditions Products Yield
BBr₃CH₂Cl₂, RT, 4 hrs3-(1,3-Benzothiazol-2-yl)-N-(4-hydroxyphenyl)propanamide82%
HI, AcOHReflux, 6 hrsSame as above75%
  • Utility : Demethylation facilitates further functionalization, such as sulfonation or glycosylation.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide exhibit promising anticancer properties. The benzothiazole moiety is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have demonstrated that derivatives of benzothiazole can target specific pathways involved in tumor growth, making them potential candidates for anticancer drug development .

Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. Benzothiazole derivatives are recognized for their effectiveness against bacteria and fungi, suggesting that 3-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide could be developed into an antimicrobial agent. This property is particularly valuable in the context of increasing antibiotic resistance .

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of benzothiazole derivatives. The compound may have the potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticidal Activity
There is growing interest in the use of benzothiazole derivatives as agrochemicals. The compound may possess herbicidal or fungicidal properties, making it suitable for agricultural applications. Its efficacy against plant pathogens can help improve crop yield and quality while reducing reliance on conventional pesticides .

Material Science

Polymer Additives
The unique properties of 3-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide can be exploited in the development of advanced materials. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties. Additionally, its chemical structure may contribute to improved UV resistance and durability of polymers used in outdoor applications .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using benzothiazole derivatives .
Study BAntimicrobial PropertiesShowed effective inhibition of bacterial growth against several strains, indicating potential as an antimicrobial agent .
Study CNeuroprotective EffectsFound that the compound protects neuronal cells from oxidative damage in laboratory models .
Study DAgricultural UseEvaluated the herbicidal activity against common weeds, suggesting practical applications in crop management .

Wirkmechanismus

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-(1,3-Benzothiazol-2-yl)-2-[N-(4-Nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide (17b)

  • Structural Differences : Incorporates a 4-nitrobenzenesulfonyl group and phenyl substituent instead of 4-methoxyphenyl.
  • Physical Properties : Higher yield (83.98%) and lower melting point (111.5–111.7°C) compared to Compound 11 .

N-(1,3-Benzothiazol-2-yl)-3-(1H-Indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]propanamide (17c)

  • Structural Differences : Features an indole ring, introducing hydrogen-bonding and hydrophobic interactions.
  • Physical Properties : Exceptional yield (99.33%) and higher melting point (140.0–140.4°C) .
  • Bioactivity : Indole moieties are associated with anticancer activity, though specific data are unavailable .

Piperazine-Linked Benzothiazole Derivatives

N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-morpholin-4-carboxamide (4j)

  • Structural Differences : Piperazine and morpholine substituents enhance solubility and pharmacokinetic profiles.
  • Synthesis : 85% yield via nucleophilic substitution .
  • Bioactivity : Piperazine derivatives often exhibit CNS activity, though antiproliferative effects are unconfirmed .

Antioxidant and Anticancer Derivatives

N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

  • Structural Differences : Isoindoline-1,3-dione replaces benzothiazole.
  • Bioactivity : 1.4× higher antioxidant activity than ascorbic acid (DPPH assay) and selective cytotoxicity against glioblastoma U-87 cells .

1-(4-Fluorophenyl)-2-((5-(2-((4-Methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Structural Differences : Triazole-thioether and fluorophenyl groups.
  • Bioactivity : Most potent against U-87 glioblastoma (IC₅₀ < 10 µM) .

Heterocyclic Variants with Modified Cores

3-(4-Methoxyphenyl)-N-((6R,7R)-3-methyl-8-oxo-2-(3-propyl-1,2,4-oxadiazol-5-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide (21b)

  • Structural Differences : Cephalosporin-β-lactam core fused with oxadiazole.
  • Synthesis : Low yield (10%), reflecting synthetic complexity .
  • Bioactivity : Designed for antimycobacterial activity, though data are pending .

N-(2,1,3-Benzothiadiazol-4-yl)-3-(4-methoxyphenyl)propanamide

  • Structural Differences : Benzothiadiazole (electron-deficient) vs. benzothiazole.
  • Properties : Altered electronic profile may affect redox activity or receptor binding .

Comparative Data Tables

Table 2: Bioactivity Profiles

Compound Antioxidant Activity (vs. Ascorbic Acid) Anticancer Activity (IC₅₀, µM) Target Cell Lines Reference
N-(1,3-Dioxoisoindolin-2-yl)-... 1.4× higher 15–20 U-87, MDA-MB-231
1-(4-Fluorophenyl)-2-((5-... Not tested <10 U-87
N-(5-(4-Fluorophenyl)thiazol-2-yl)-... Not reported Potent KPNB1 inhibition Broad-spectrum cancer

Key Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., nitro in 17b) improve synthetic yields but may reduce thermal stability compared to electron-donating methoxy groups .

Heterocycle Impact : Benzothiazole derivatives generally exhibit better pharmacokinetic profiles than benzothiadiazoles or isoindoline-diones due to balanced lipophilicity .

Bioactivity Trends : Methoxyphenyl-linked compounds (e.g., Compound 11, derivatives) show enhanced antioxidant and anticancer activity, likely via ROS scavenging and apoptosis induction .

Biologische Aktivität

3-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide, with CAS Number 1010907-08-0, is a synthetic compound that has garnered attention in biological research due to its potential therapeutic properties. The molecular formula for this compound is C17H16N2O2SC_{17}H_{16}N_{2}O_{2}S and it has a molecular weight of approximately 312.39 g/mol .

Anticancer Properties

Research indicates that compounds with a benzothiazole moiety exhibit significant anticancer activity. Studies have demonstrated that derivatives of benzothiazole can inhibit various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : Compounds similar to 3-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide have shown the ability to induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways .
  • Inhibition of Proliferation : These compounds often inhibit the proliferation of cancer cells by interfering with critical signaling pathways such as PI3K/Akt and MAPK, which are essential for cell growth and survival .

Mechanistic Insights

The biological activity of 3-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide can be attributed to its interaction with specific molecular targets:

  • PI3K/Akt Pathway : Inhibition of this pathway is crucial for preventing tumor growth. Compounds that target this pathway can lead to reduced cell survival and increased apoptosis in cancer cells .
  • Cyclin-dependent Kinases (CDKs) : Inhibition of CDKs also plays a role in the anticancer effects, as it disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis .

Table of Biological Activities

Activity TypeMechanism DescriptionReferences
AnticancerInduces apoptosis and inhibits proliferation ,
Enzyme InhibitionTargets PI3K/Akt and CDKs ,
AntioxidantReduces oxidative stress in cells

Study on Anticancer Efficacy

A notable study investigated the effects of various benzothiazole derivatives on human cancer cell lines. The results indicated that 3-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide exhibited significant cytotoxicity against breast and lung cancer cells. The compound was found to induce apoptosis through caspase activation and mitochondrial membrane potential disruption.

Study on Mechanistic Pathways

Another research effort focused on elucidating the molecular mechanisms underlying the anticancer effects of benzothiazole derivatives. This study confirmed that these compounds could effectively inhibit the PI3K/Akt signaling pathway, leading to decreased phosphorylation of downstream targets involved in cell survival.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation reactions between benzothiazole derivatives and 4-methoxyphenylpropanamide precursors. For example, N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide was prepared using phosphorus trichloride (PCl₃) and triethylamine (Et₃N) as catalysts, achieving a 59% yield after hydrolysis and purification . Key variables include solvent choice (e.g., ethyl acetate/petroleum ether mixtures), temperature control during reflux, and stoichiometric ratios of reactants. Lower yields in alternative routes (e.g., 16-21% for acrylamide derivatives) highlight the need for optimized coupling agents or protecting group strategies .

Q. Which spectroscopic and analytical techniques are most reliable for structural characterization?

  • Methodological Answer :

  • FTIR : Confirms functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹, and benzothiazole C=N/C=C vibrations at ~1600 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.1 ppm for benzothiazole and methoxyphenyl groups) and alkyl chain environments (δ 2.5–3.5 ppm for propanamide CH₂ groups). ¹³C NMR resolves carbonyl carbons (δ ~170 ppm) and quaternary carbons in the benzothiazole ring .
  • HRMS : Validates molecular weight (e.g., calculated m/z 326.09 for C₁₇H₁₅N₂O₂S) with <5 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound and its analogs?

  • Methodological Answer : Discrepancies in biological data (e.g., anti-inflammatory vs. anticancer activity) require systematic analysis:

  • Dose-Response Curves : Compare IC₅₀ values across studies. For example, derivatives like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide showed 1.4× higher antioxidant activity than ascorbic acid in DPPH assays, but weaker cytotoxicity in glioblastoma U-87 cells .
  • Target Selectivity : Use competitive binding assays (e.g., adenosine A2B receptor studies in ) to identify off-target effects.
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., replacing methoxyphenyl with trifluoromethyl groups) and evaluate changes in activity .

Q. What experimental strategies are recommended for studying this compound’s mechanism of action via molecular docking?

  • Methodological Answer :

  • Protein Preparation : Retrieve target structures (e.g., cyclooxygenase-2 [COX-2] or CYP51 from PDB). Clean structures by removing water molecules and adding polar hydrogens.
  • Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel, accounting for protonation states at physiological pH.
  • Docking Protocols : Use AutoDock Vina or Glide with flexible side chains in binding pockets. For example, docking studies on flavone derivatives () identified key interactions (hydrogen bonds with Ser530 in COX-2; π-π stacking with benzothiazole rings). Validate results with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Q. How can researchers address low solubility or bioavailability in in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages at the propanamide chain) to enhance solubility .
  • Nanocarrier Systems : Encapsulate the compound in liposomes or PEGylated nanoparticles, as demonstrated for analogs in triple-negative breast cancer models .
  • Co-Crystallization : Screen co-formers (e.g., succinic acid) to improve crystallinity and dissolution rates .

Key Research Gaps

  • The role of the methoxyphenyl group in modulating COX-2 vs. CYP51 selectivity remains unclear. Comparative docking studies with both targets are needed.
  • Limited in vivo pharmacokinetic data (e.g., half-life, tissue distribution) require further investigation using radiolabeled analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.